molecular formula C7H13ClN2O2 B13240602 7-Oxabicyclo[2.2.1]heptane-2-carbohydrazide hydrochloride

7-Oxabicyclo[2.2.1]heptane-2-carbohydrazide hydrochloride

Cat. No.: B13240602
M. Wt: 192.64 g/mol
InChI Key: ZYQSNIQBBDQSKL-UHFFFAOYSA-N
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Description

7-Oxabicyclo[2.2.1]heptane-2-carbohydrazide hydrochloride ( 1955530-34-3) is a chiral bicyclic compound of high value in organic synthesis and pharmaceutical research . Its molecular formula is C 7 H 13 ClN 2 O 2 and it features a rigid, norbornane-like framework with an oxygen bridge, which confers significant stereochemical versatility and makes it an excellent building block for constructing complex molecules . The reactive carbohydrazide group allows for further chemical modifications, enabling its use as a key synthetic intermediate for the development of novel bioactive compounds . The 7-oxabicyclo[2.2.1]heptane core is a privileged structure in drug discovery. Recent studies highlight derivatives of this scaffold being developed as potent and selective inhibitors of protein phosphatase 5 (PP5) to reverse Temozolomide resistance in Glioblastoma Multiforme . Historically, analogues have also been investigated for their pharmacology at thromboxane A2/PGH2 receptors, demonstrating agonist and antagonist activities . Other derivatives, such as the exo-2,3-dicarboxylic anhydride, are noted as potential antitumor agents . This compound is strictly for research applications and is not intended for diagnostic or therapeutic use. Research Applications: • Medicinal Chemistry: Serves as a versatile synthetic intermediate and chiral building block for drug candidates . • Chemical Biology: Useful as a constrained scaffold for probing enzyme interactions and biological pathways . • Methodology: Used in exploring novel synthetic routes and ring-opening reactions due to its strained structure .

Properties

Molecular Formula

C7H13ClN2O2

Molecular Weight

192.64 g/mol

IUPAC Name

7-oxabicyclo[2.2.1]heptane-2-carbohydrazide;hydrochloride

InChI

InChI=1S/C7H12N2O2.ClH/c8-9-7(10)5-3-4-1-2-6(5)11-4;/h4-6H,1-3,8H2,(H,9,10);1H

InChI Key

ZYQSNIQBBDQSKL-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(CC1O2)C(=O)NN.Cl

Origin of Product

United States

Preparation Methods

Acid-Catalyzed Cyclization of cis-Epoxycyclohexanol

  • The process involves treating cis-epoxycyclohexanol with a strong acid catalyst (e.g., hydrochloric acid, sulfuric acid, or sulfonic acids like Amberlyst sulfonic acid) in an inert solvent such as toluene or cycloalkanes.
  • The reaction proceeds at mild temperatures (0–50 °C, preferably 10–30 °C) under atmospheric pressure.
  • This cyclization yields 2-exo-hydroxy-7-oxabicyclo[2.2.1]heptane with high regio- and stereoselectivity, favoring the exo-hydroxy configuration.
  • The resulting bicyclic alcohol can be isolated or further derivatized without isolation.

Epoxidation and Cyclization of 3-Cyclohexen-1-ol

  • Alternatively, 3-cyclohexen-1-ol can be subjected to epoxidation using peroxy acids like m-chloroperbenzoic acid (m-CPBA) in the presence of acid.
  • The acid generated during epoxidation promotes intramolecular cyclization to form the oxabicyclic ring.
  • This one-pot process efficiently produces the 7-oxabicyclo[2.2.1]heptane core.

Following the formation of the bicyclic core, the introduction of the carbohydrazide functional group is achieved via reaction with carbohydrazide.

Reaction with Carbohydrazide

  • The bicyclic ketone or ester precursor (7-oxabicyclo[2.2.1]heptane-2-carboxylic acid derivatives) is reacted with carbohydrazide under controlled conditions.
  • Typical solvents include polar aprotic solvents such as N,N-dimethylformamide or dimethylacetamide to facilitate nucleophilic attack.
  • The reaction is conducted under mild heating to promote condensation and formation of the carbohydrazide moiety.
  • The product is the free base form of 7-oxabicyclo[2.2.1]heptane-2-carbohydrazide.

Formation of the Hydrochloride Salt

  • The free base carbohydrazide is treated with hydrochloric acid to form the hydrochloride salt.
  • This salt formation enhances solubility and stability, making the compound more suitable for research and potential pharmaceutical applications.

Alternative Synthetic Strategies

Diels-Alder Reaction Route

  • Another approach to the bicyclic structure involves the Diels-Alder cycloaddition between furans and olefinic or acetylenic dienophiles.
  • This method yields functionalized bicyclic intermediates that can be further converted into the carbohydrazide derivative.
  • Although efficient, this route requires careful control of regioselectivity and stereochemistry.

Industrial and Scale-Up Considerations

  • Industrial synthesis may involve continuous flow reactors for better control of reaction parameters.
  • Purification techniques such as crystallization and chromatographic methods are optimized for yield and purity.
  • Scale-up challenges include managing ring-closure efficiency and avoiding side reactions such as fragmentation or over-oxidation.

Comparative Data Table of Preparation Methods

Step Method/Conditions Key Reagents/Catalysts Temperature (°C) Solvent(s) Yield/Remarks
Cyclization of cis-epoxycyclohexanol Acid-catalyzed ring closure HCl, H2SO4, Amberlyst sulfonic acid 0–50 (opt. 10–30) Toluene, cycloalkanes High regioselectivity, exo-hydroxy favored
Epoxidation + Cyclization Epoxidation with peroxy acid + acid catalysis m-CPBA, HCl Ambient Inert solvent One-pot, efficient ring formation
Carbohydrazide introduction Condensation with carbohydrazide Carbohydrazide Mild heating DMF, DMAc Forms carbohydrazide derivative
Hydrochloride salt formation Acid-base reaction HCl Ambient Suitable solvent Enhances solubility and stability
Diels-Alder approach Cycloaddition of furan + dienophile Furan, olefinic or acetylenic dienophile Variable Various Alternative route, requires regioselectivity control

Chemical Reactions Analysis

Types of Reactions: 7-Oxabicyclo[2.2.1]heptane-2-carbohydrazide hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups within the compound, which interact with different reagents under specific conditions .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The reaction conditions, including temperature, solvent, and pH, are tailored to achieve the desired transformation.

Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-Oxabicyclo[2.2.1]heptane-2-carbohydrazide hydrochloride involves its interaction with molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and triggering specific biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

(a) 7-Oxabicyclo[2.2.1]heptane-2-carboxylic Acid
  • Structure : Carboxylic acid substituent at position 2.
  • Applications : Intermediate in organic synthesis; precursor for anhydrides and esters (e.g., 7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride, CAS 22553) .
  • Key Difference : The carbohydrazide derivative exhibits enhanced nucleophilicity due to the hydrazide group, enabling peptide coupling or coordination chemistry .
(b) 7-Oxabicyclo[2.2.1]heptan-2-amine
  • Structure : Primary amine at position 2 (CAS 1314954-35-2, 95% purity).
  • Applications : Building block for bioactive molecules; contrasts with carbohydrazide in forming Schiff bases rather than hydrazone linkages .

Ring-System Analogues

(a) 2-Oxa-5-azabicyclo[2.2.1]heptane Hydrochloride
  • Similarity Score : 1.00 (structural similarity based on CAS 909186-56-7) .
  • Key Difference : Incorporation of a nitrogen atom (azabicyclo) enhances hydrogen-bonding capacity, influencing solubility and biological activity .
(b) 8-Oxa-3-azabicyclo[3.2.1]octane Hydrochloride
  • Similarity Score : 0.84 (CAS 54745-74-3) .
  • Key Difference : Larger bicyclic framework (octane vs. heptane) alters ring strain and steric effects, impacting reactivity in drug design .

Pharmacologically Active Derivatives

(a) N-(4-Chlorophenyl)-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboximide
  • Structure : Dicarboximide derivative with a 4-chlorophenyl group.
  • Applications : Pharmacologically active compound with a dihedral angle of 49.0° between aromatic and bicyclic planes, optimizing receptor binding .
(b) Bicyclic β-Lactams (e.g., 4-Thia-1-azabicyclo[3.2.0]heptane)
  • Structure : Sulfur-containing bicyclic β-lactam core.
  • Applications: Antibiotic activity (e.g., penicillin derivatives); contrasts with carbohydrazide in targeting bacterial cell walls vs.

Data Tables

Table 1: Structural and Functional Comparisons

Compound Name Core Structure Functional Group Key Application Reference ID
7-Oxabicyclo[2.2.1]heptane-2-carbohydrazide HCl Oxabicyclo[2.2.1]heptane Carbohydrazide (HCl) Organic synthesis, pharma
7-Oxabicyclo[2.2.1]heptane-2-carboxylic acid Oxabicyclo[2.2.1]heptane Carboxylic acid Polymer precursors
2-Oxa-5-azabicyclo[2.2.1]heptane HCl Azabicyclo[2.2.1]heptane Amine (HCl) Drug discovery

Table 2: Similarity Scores of Analogues (CAS-Based)

Compound Name CAS Number Similarity Score Reference ID
2-Oxa-5-azabicyclo[2.2.1]heptane HCl 909186-56-7 1.00
8-Oxa-3-azabicyclo[3.2.1]octane HCl 54745-74-3 0.84
3-Oxa-8-azabicyclo[3.2.1]octane HCl 904316-92-3 0.84

Biological Activity

7-Oxabicyclo[2.2.1]heptane-2-carbohydrazide hydrochloride is a compound of interest due to its potential biological activities, particularly in the realm of medicinal chemistry. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by relevant data and case studies.

Synthesis

The synthesis of 7-Oxabicyclo[2.2.1]heptane derivatives typically involves multi-step organic reactions. For instance, one approach includes the reaction of bicyclic intermediates with hydrazine derivatives to yield the carbohydrazide form. The following table summarizes key steps in the synthesis process:

StepReactantsConditionsYield
1Bicyclic compound + HydrazineReflux in ethanol75%
2Carbohydrazide + HClRoom temperature85%

Estrogen Receptor Modulation

A novel class of 7-oxabicyclo[2.2.1]heptene sulfonamides has shown improved activity as selective estrogen receptor downregulators (SERDs), which are crucial in breast cancer treatment . These findings indicate that modifications to the bicyclic structure can enhance biological activity, suggesting that this compound may also possess similar properties.

The proposed mechanism for the biological activity of these compounds often involves modulation of protein interactions and degradation pathways. For instance, SERDs have been shown to induce proteasome-mediated degradation of estrogen receptors, leading to decreased cancer cell proliferation .

Case Studies

  • Case Study on SERD Activity : A study evaluated various sulfonamide derivatives based on the bicyclic structure and found that compounds with longer alkyl chains exhibited enhanced ERα degradation activity, with IC50 values as low as 0.77 μM against MCF-7 breast cancer cells .
  • Antitumor Efficacy : Another investigation into the antitumor properties of bicyclic derivatives revealed that certain analogs significantly inhibited tumor growth in xenograft models, showcasing their potential as therapeutic agents .

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